molecular formula C12H23NO B1485657 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol CAS No. 2201315-15-1

1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol

Cat. No. B1485657
CAS RN: 2201315-15-1
M. Wt: 197.32 g/mol
InChI Key: LEQRFHCMBAOEOB-UHFFFAOYSA-N
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Description

1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol, commonly known as 2-EPCB, is an organic compound that has been gaining popularity in the fields of synthetic organic chemistry, drug discovery and development, and biochemistry. 2-EPCB has a variety of uses, including as a building block in the synthesis of other compounds, as a catalyst in certain reactions, and as a drug target in drug discovery.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of compounds with cyclobutane rings provides insights into their chemical behavior and potential applications. For instance, the crystal structure analysis of cyclobutane derivatives has revealed important biological activities, including antibacterial effects. Such analyses contribute to the understanding of the molecular arrangement and potential chemical reactivity (Sarı et al., 2002).

Antimicrobial Activity

Compounds incorporating cyclobutane rings have shown significant antimicrobial activities. A study reported the synthesis of Schiff base ligands containing cyclobutane and thiazole rings, which, along with their metal complexes, displayed activity against various microorganisms, highlighting their potential as antimicrobial agents (Cukurovalı et al., 2002).

Lewis Acid-Catalyzed Reactions

Lewis acid-catalyzed cascade constructions of functionalized cyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and prop-2-yn-1-ols or their methyl ethers demonstrate the versatility of cyclobutane derivatives in organic synthesis. These reactions provide a method for the synthesis of complex molecules, offering a broad range of potential applications in medicinal chemistry and material science (Yao & Shi, 2007).

Atom-economic Synthesis

The atom-economic synthesis of cyclobuta[a]naphthalen-4-ols via a base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade showcases the efficiency of utilizing cyclobutane units in chemical syntheses. This approach enables the direct construction of C(sp3)-C(sp3) bonds, yielding products with a cyclobutene unit that contains both an aryl and alkyl group, highlighting the potential for creating structurally diverse and complex molecules (Wang et al., 2018).

Novel Compounds and Biological Profiles

Research on novel sigma receptor ligands involving cyclobutane derivatives has unveiled compounds with high affinity for sigma subtypes, exhibiting significant biological activities without major interactions with other receptors. This suggests potential applications in the development of therapeutic agents targeting specific biological pathways (Prezzavento et al., 2007).

properties

IUPAC Name

1-[(2-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-11-6-3-4-9-13(11)10-12(14)7-5-8-12/h11,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQRFHCMBAOEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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